molecular formula C7H16N2O B13300832 3-Aminoheptanamide

3-Aminoheptanamide

Cat. No.: B13300832
M. Wt: 144.21 g/mol
InChI Key: RNCIZGLPDLNYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanamide, where an amino group is attached to the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoheptanamide can be synthesized through several methods. One common approach involves the reductive amination of heptanamide. This process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

3-Aminoheptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoheptanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in signaling pathways and biochemical reactions, modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Heptanamide: The parent compound without the amino group.

    3-Aminopentanamide: A shorter chain analog with similar properties.

    3-Aminooctanamide: A longer chain analog with potentially different reactivity.

Uniqueness

3-Aminoheptanamide is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-aminoheptanamide

InChI

InChI=1S/C7H16N2O/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

RNCIZGLPDLNYDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.